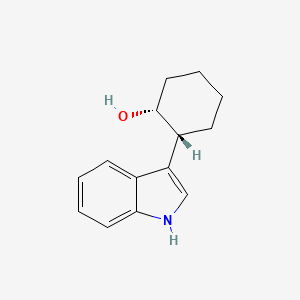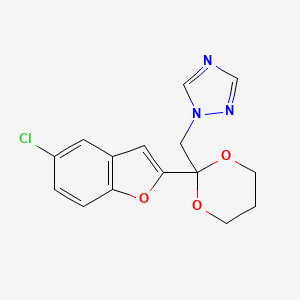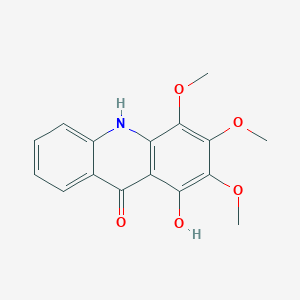
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its hydroxy and methoxy functional groups, exhibits unique chemical properties that make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and aniline derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride, to form the acridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
Reduction: Dihydroacridine derivatives with altered electronic properties.
Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.
科学的研究の応用
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe for studying cellular processes and imaging due to its photophysical properties.
Materials Science: Explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
作用機序
The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:
DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
9-Aminoacridine: Another acridine derivative with applications in medicinal chemistry and as a DNA intercalator.
Proflavine: An acridine derivative with antimicrobial properties and used in wound antiseptics.
Uniqueness
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of hydroxy and methoxy groups enhances its solubility, fluorescence, and potential for chemical modifications, making it a versatile compound for various scientific applications.
特性
CAS番号 |
114340-03-3 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC名 |
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18) |
InChIキー |
XZTUXMKQNGVVRF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



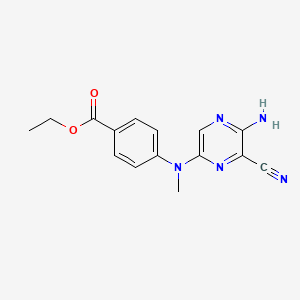
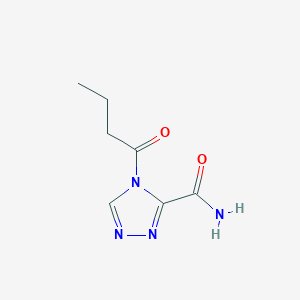



![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)


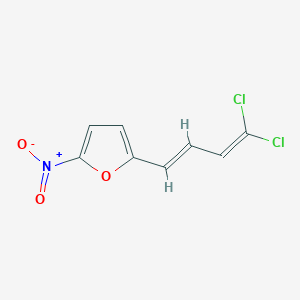
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
